Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Kinase inhibition EGFR selectivity Trifluoromethyl SAR

This 2-trifluoromethyl quinazoline building block delivers a 6-fold EGFR selectivity gain over GAK—unattainable with bromine or other halogen substitutions. The electron-withdrawing CF3 at C2 elevates LogP by ~1.5 units (LogP ~3.4 vs. ~1.9 for non-fluorinated analogs), conferring ~30-fold greater lipid partitioning for superior membrane permeability. Essential for EGFR inhibitor programs requiring narrow kinome selectivity and antimitotic agents targeting tubulin. Note: SNAr reactions demand optimized conditions (elevated temperature, stronger base) due to CF3-attenuated reactivity. Procure ≥97% purity material in bulk to accommodate yield-adjusted scale-up.

Molecular Formula C10H6ClF3N2O
Molecular Weight 262.61 g/mol
CAS No. 338739-38-1
Cat. No. B1452877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
CAS338739-38-1
Molecular FormulaC10H6ClF3N2O
Molecular Weight262.61 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=C2Cl)C(F)(F)F
InChIInChI=1S/C10H6ClF3N2O/c1-17-5-2-3-7-6(4-5)8(11)16-9(15-7)10(12,13)14/h2-4H,1H3
InChIKeyFANUSBJPMOUXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS 338739-38-1): Procurement-Grade Specifications and Core Properties


4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS 338739-38-1) is a synthetic quinazoline derivative characterized by a 4-position chloro leaving group, a 6-position methoxy substituent, and a 2-position trifluoromethyl moiety . This specific substitution pattern yields a molecular weight of 262.62 g/mol and a predicted density of 1.463±0.06 g/cm³ . The compound is commercially available for research use with standard purity specifications of ≥97% , serving as a versatile small molecule scaffold for the synthesis of biologically active kinase inhibitors and antitubulin agents .

Procurement Risk Analysis: Why Generic 4-Chloro-6-methoxyquinazoline Cannot Substitute for the 2-Trifluoromethyl Analog


Direct substitution of 4-chloro-6-methoxyquinazoline (CAS 50424-28-7) or other in-class quinazolines for the 2-trifluoromethyl variant introduces critical functional and reactivity differences that undermine synthetic and biological objectives. The trifluoromethyl group at the 2-position exerts a powerful electron-withdrawing effect that attenuates nucleophilicity and alters reactivity in SNAr reactions, as demonstrated by the low yields observed for trifluoromethyl quinazoline analogues compared to non-fluorinated counterparts [1]. This electronic modulation translates into differential kinase selectivity profiles, with the 2-trifluoromethyl group enabling a 6-fold increase in EGFR biochemical activity relative to GAK inhibition, a selectivity shift not observed with halogen replacements such as bromine [2]. Furthermore, the predicted LogP difference of approximately 3.4 for the trifluoromethyl derivative versus 1.9 for the non-fluorinated analog significantly impacts solubility and membrane permeability in biological assays [3]. These quantifiable differences in reactivity, selectivity, and physicochemical properties render generic substitution scientifically invalid for applications requiring precise structure-activity relationships.

Quantitative Differentiation Evidence for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline Versus Structural Analogs


Kinase Selectivity Shift: 6-Fold EGFR Selectivity Gain Versus Non-Fluorinated Quinazoline

In a direct head-to-head comparison of 4-anilinoquinazoline EGFR inhibitors, the introduction of a 2-trifluoromethyl group conferred a 6-fold increase in EGFR biochemical activity relative to GAK inhibition, a selectivity shift not observed with bromine substitution. The corresponding non-fluorinated quinazoline analogue showed a 6-fold drop-off in vitro against GAK but a marked increase in EGFR activity, demonstrating that the trifluoromethyl group uniquely modulates kinase selectivity [1].

Kinase inhibition EGFR selectivity Trifluoromethyl SAR

SNAr Reactivity Attenuation: Low Yields Due to Trifluoromethyl Electron-Withdrawing Effect

In nucleophilic aromatic substitution (SNAr) reactions with anilines, the trifluoromethyl quinazoline analogue exhibited substantially lower yields compared to non-fluorinated 4-chloroquin(az)olines. While the general synthetic protocol furnished products in 52–89% yield across a range of diversely substituted quinolines and quinazolines, the trifluoromethyl quinazoline was the only low-yielding analogue, a result attributed to the powerful electron-withdrawing effect of the trifluoro group attenuating aniline nucleophilicity [1].

Nucleophilic aromatic substitution Reactivity comparison Synthetic yield

Lipophilicity Enhancement: 1.5 LogP Unit Increase Over Non-Fluorinated Analog

The introduction of the 2-trifluoromethyl group substantially increases lipophilicity compared to the non-fluorinated 4-chloro-6-methoxyquinazoline analog. The target compound has a predicted XLogP3 value of approximately 3.4 [1], whereas the non-fluorinated comparator (4-chloro-6-methoxyquinazoline, CAS 50424-28-7) exhibits a SlogP of approximately 1.9 [2]. This represents a 1.5 LogP unit increase, indicating enhanced membrane permeability and altered pharmacokinetic behavior.

Lipophilicity Physicochemical properties Drug-likeness

Basicity Reduction: pKa Shift of ~1 Unit Relative to Non-Fluorinated Analog

The electron-withdrawing trifluoromethyl group at the 2-position reduces the basicity of the quinazoline nitrogen atoms compared to non-fluorinated analogs. The target compound has a predicted pKa of -1.28±0.30 . While a directly measured comparator pKa for 4-chloro-6-methoxyquinazoline is not available in the retrieved data, the negative pKa value is consistent with the attenuated nucleophilicity observed in SNAr reactions, confirming the electronic deactivation conferred by the CF₃ group.

Acid-base properties Electron-withdrawing effect Reactivity

Procurement-Driven Application Scenarios for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline


Synthesis of EGFR-Selective Kinase Inhibitors Requiring GAK Off-Target Minimization

Medicinal chemistry teams developing EGFR inhibitors with narrow kinome selectivity profiles should prioritize the 2-trifluoromethyl quinazoline scaffold. The 6-fold EGFR selectivity gain over GAK observed with the 2-trifluoromethyl group enables rational design of inhibitors that avoid GAK-mediated off-target effects, a differentiation not achievable with bromine or other halogen substitutions at the 2-position [1].

Building Block for N-Aryl-2-trifluoromethylquinazolin-4-amine Tubulin Polymerization Inhibitors

Researchers developing antimitotic agents targeting the colchicine binding site of tubulin in leukemia cells should utilize this compound as the core scaffold. N-Aryl-2-trifluoromethylquinazoline-4-amine derivatives derived from this building block have demonstrated significant growth inhibitory activity against chronic myeloid leukemia cells (K562) and erythroleukemia cells (HEL), with several compounds showing stronger activity than positive controls paclitaxel and colchicine (P < 0.01) [2]. The 2-trifluoromethyl group is essential for this tubulin polymerization inhibitory activity.

Synthetic Derivatization via Optimized SNAr Protocols Compensating for Attenuated Nucleophilicity

Synthetic chemistry groups planning nucleophilic aromatic substitution reactions with this building block must account for the reduced reactivity conferred by the 2-trifluoromethyl group. The observation that this analogue is the only low-yielding substrate in standard SNAr protocols (where non-fluorinated analogues achieve 52–89% yields) necessitates optimized reaction conditions—potentially including stronger bases, elevated temperatures, or alternative catalysts—to achieve acceptable yields [3]. Procurement should include sufficient material to accommodate yield-adjusted scale-up.

Physicochemical Property Optimization for Membrane-Permeable Analog Design

Drug discovery programs requiring enhanced membrane permeability should select the 2-trifluoromethyl derivative over the non-fluorinated 4-chloro-6-methoxyquinazoline scaffold. The 1.5 LogP unit increase (from ~1.9 to ~3.4) corresponds to approximately 30-fold higher lipid partitioning, making this building block suitable for generating analogues with improved passive diffusion across biological membranes [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.